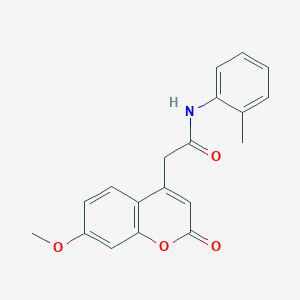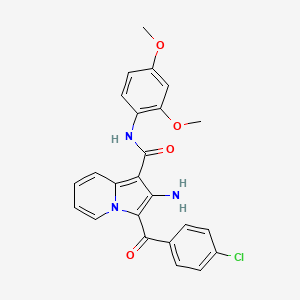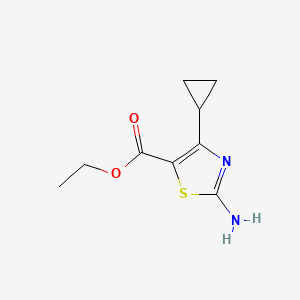![molecular formula C18H17N3O2 B2652201 1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 320422-16-0](/img/structure/B2652201.png)
1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]
カタログ番号 B2652201
CAS番号:
320422-16-0
分子量: 307.353
InChIキー: DNQOMSMXKOXSQF-LVZFUZTISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]” is a chemical compound with the linear formula C12H12N4OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound could potentially involve a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is generally high yielding and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely include a Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .科学的研究の応用
Antileukemic Potential
- The allyl derivative of thiosemicarbazones has been recognized for its cytotoxic activity against a range of cancer cell lines, suggesting potential as a chemotherapeutic drug in B-lymphoma and chronic myeloid leukemia treatment. It has been found cytotoxic in B-lymphoma cell lines and effective across various leukemic cell lines, indicating a broad spectrum of anticancer activity (Kuruca et al., 2008).
Antioxidant and Antiproliferative Activity
- Arylidene-1H-indole-2-carbohydrazones exhibit diverse antioxidant activities and have shown promising antiproliferative effects on human erythroleukemia and melanoma cells. Specific indole hydrazones are highlighted for their strong antioxidant properties and significant antiproliferative activity, marking them as potential multifunctional molecules in the treatment of neoplastic diseases (Demurtas et al., 2019).
Photolytic Behavior and Photoprotective Application
- The photolytic behavior of indole hydrazones has been studied, revealing potential as UV absorbers in pharmaceutical and cosmetic industries. The study showcases the photoprotective function of specific indole hydrazones and their application as UV absorbers, based on their response to continuous UV-irradiation (Dimitrijević et al., 2016).
Antitumor Activity
- Various indole derivatives have been synthesized and tested for antitumor activity, showing promise in vitro and in vivo against leukemic and solid tumor cells. The indole framework's modification and the introduction of specific substituents have led to compounds with significant antineoplastic potential, marking a new class of anticancer agents (Nguyen et al., 1990).
Chemosensory Application
- Indole hydrazones have been utilized as chemosensors, demonstrating reversible sensing capabilities for biologically and environmentally significant ions, such as Co2+. The structures facilitate effective intramolecular hydrogen bonding, showing excellent selectivity and sensitivity in fluorescence response to specific ions, indicating their potential in analytical and environmental applications (Subhasri & Anbuselvan, 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]-1-prop-2-enylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-12-21-16-7-5-4-6-15(16)17(18(21)22)20-19-13-8-10-14(23-2)11-9-13/h3-11,22H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWGRFQWHSFVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160864 |
Source


|
| Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320422-16-0 |
Source


|
| Record name | 1H-Indole-2,3-dione, 1-(2-propenyl)-, 3-[(4-methoxyphenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)
![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)
![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)


![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2652135.png)




![(2-(Ethylsulfonyl)phenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2652141.png)